molecular formula C9H13N3O5 B000982 Cytarabine CAS No. 147-94-4

Cytarabine

Cat. No. B000982
CAS RN: 147-94-4
M. Wt: 243.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-CCXZUQQUSA-N
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Description

Cytarabine, also known as cytosine arabinoside (ara-C), is a chemotherapy medication used to treat acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), chronic myelogenous leukemia (CML), and non-Hodgkin’s lymphoma . It is an antimetabolite antineoplastic agent that inhibits the synthesis of DNA . Its actions are specific for the S phase of the cell cycle .


Synthesis Analysis

Cytarabine prodrugs have been synthesized to increase the drug lipophilicity and the affinity of the prodrugs toward the biological membranes, as well as the lipophilic carriers . The synthesis of these prodrugs aims to overcome the disadvantages of cytarabine, such as its very short plasma half-life and very low oral bioavailability .


Molecular Structure Analysis

Cytarabine is chemically 1-β-D-Arabinofuranosylcytosine . The structural formula is C9H13N3O5 . It is an odorless, white to off-white crystalline powder which is freely soluble in water and slightly soluble in alcohol and in chloroform .


Chemical Reactions Analysis

Cytarabine is metabolized intracellularly into its active triphosphate form (cytosine arabinoside triphosphate). This metabolite then damages DNA by multiple mechanisms, including the inhibition of alpha-DNA polymerase, inhibition of DNA repair through an effect on beta-DNA polymerase, and incorporation into DNA .


Physical And Chemical Properties Analysis

Cytarabine is a white crystalline powder and is very slightly soluble in water . Its monophosphate ester is easily soluble in water .

Scientific Research Applications

Treatment of Leukemia and Lymphoma

Cytarabine is a pyrimidine nucleoside analog commonly used in multiagent chemotherapy regimens for the treatment of leukemia and lymphoma . It is often used in combination with other drugs to enhance the effectiveness of the treatment .

Treatment of Neoplastic Meningitis

Cytarabine is also used for the treatment of neoplastic meningitis . This is a condition where cancer cells spread to the membranes surrounding the brain and spinal cord.

Pharmacogenomic Biomarkers

Research has been conducted to identify genetic variants associated with drug-induced phenotypes in patients treated with Cytarabine . These genetic variants are related to metabolic enzymes and can influence the intracellular accumulation of Ara-CTP, a metabolite of Cytarabine .

High-Dose Schemes

High-dose schemes of Cytarabine, usually 2 to 3 g/m² every 12 h for up to six doses, have been introduced and used in the treatment of patients with Acute Myeloid Leukemia (AML) .

Liposomal Cytarabine

Liposomal Cytarabine is a formulation with pronounced effectiveness in lymphomatous meningitis and reduced cardiotoxicity if compared to liposomal anthracyclines . The encapsulation of Cytarabine in liposomes can potentially improve the drug delivery to tumor cells .

Intraventricular Dosing

Intraventricular dosing of Cytarabine has been studied, showing a significant concentration difference between free and encapsulated Cytarabine within 5 hours . This method of administration could potentially improve the effectiveness of the treatment .

Safety And Hazards

Cytarabine can cause a severe decrease in the number of blood cells in your bone marrow. This may cause certain symptoms and may increase the risk that you will develop a serious infection or bleeding . Common side effects include bone marrow suppression, vomiting, diarrhea, liver problems, rash, ulcer formation in the mouth, and bleeding . Other serious side effects include loss of consciousness, lung disease, and allergic reactions . Use during pregnancy may harm the baby .

Future Directions

Since 2017, nine agents have been approved for various indications in AML. These included several targeted therapies like venetoclax, FLT3 inhibitors, IDH inhibitors, and others . The management of AML is complicated, highlighting the need for expertise in order to deliver optimal therapy and achieve optimal outcomes . The multiple subentities in AML require very different therapies . In this review, we summarize the important pathophysiologies driving AML, review current therapies in standard practice, and address present and future research directions .

properties

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1
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InChI Key

UHDGCWIWMRVCDJ-CCXZUQQUSA-N
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Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
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Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O
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Molecular Formula

C9H13N3O5
Record name CYTARABINE
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Related CAS

69-74-9 (hydrochloride)
Record name Cytarabine [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID3022877
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Molecular Weight

243.22 g/mol
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Physical Description

Cytarabine appears as colorless crystals. Used as an antiviral agent., Solid
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Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4), Freely soluble, 1 G IN ABOUT 5 ML WATER & 500 ML ALC; 1 G IN ABOUT 1000 ML CHLOROFORM & 300 ML METHANOL, Soluble in water, 4.38e+01 g/L
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Mechanism of Action

Cytarabine acts through direct DNA damage and incorporation into DNA. Cytarabine is cytotoxic to a wide variety of proliferating mammalian cells in culture. It exhibits cell phase specificity, primarily killing cells undergoing DNA synthesis (S-phase) and under certain conditions blocking the progression of cells from the G1 phase to the S-phase. Although the mechanism of action is not completely understood, it appears that cytarabine acts through the inhibition of DNA polymerase. A limited, but significant, incorporation of cytarabine into both DNA and RNA has also been reported., Cytarabine is converted intracellularly to the nucleotide, cytarabine triphosphate (ara-CTP, cytosine arabinoside triphosphate). Although the exact mechanism(s) of action of cytarabine has not been fully elucidated, cytarabine triphosphate appears to inhibit DNA polymerase by competing with the physiologic substrate, deoxycytidine triphosphate, resulting in the inhibition of DNA synthesis. Although limited, incorporation of cytarabine triphosphate into DNA and RNA may also contribute to the cytotoxic effects of the drug., Cytarabine is a potent immunosuppressant which can suppress humoral and/or cellular immune responses; however, the drug does not decrease preexisting antibody titers and has no effect on established delayed hypersensitivity reactions., Cytarabine liposome injection is a sustained-release formulation of the active ingredient cytarabine designed for direct administration into the cerebrospinal fluid (CSF). Cytarabine is a cell cycle phase-specific antineoplastic agent, affecting cells only during the S-phase of cell division. Intracellularly, cytarabine is converted into cytarabine-5'-triphosphate (ara-CTP), which is the active metabolite. The mechanism of action is not completely understood, but it appears that ara-CTP acts primarily through inhibition of DNA polymerase. Incorporation into DNA and RNA may also contribute to cytarabine cytotoxicity. Cytarabine is cytotoxic to a wide variety of proliferating mammalian cells in culture. /Cytarabine liposome injection/
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Product Name

Cytarabine

Color/Form

Prisms from 50% ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER

CAS RN

147-94-4
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Melting Point

414 to 415 °F (NTP, 1992), 186-188, 212-213 °C, 212 - 213 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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